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Compound of Interest

Compound Name:
Valeric acid, 2-(p-

bromophenyl)hydrazide

CAS No.: 74305-99-0

Cat. No.: B14460152

Get Quote

Executive Summary
In the landscape of medicinal chemistry and rational drug design, aryl hydrazides serve as

privileged scaffolds. The compound commonly referred to as "Valeric acid, 2-(p-
bromophenyl)hydrazide" is formally designated by its IUPAC name, N'-(4-

bromophenyl)pentanehydrazide. Unambiguously identified by CAS Number 74305-99-0[1], this

molecule features a valeric acid (pentanoic acid) aliphatic chain coupled to a p-

bromophenylhydrazine moiety.

For drug development professionals, this compound is highly valued as a versatile building

block. The aliphatic tail provides tunable lipophilicity, while the p-bromo substitution acts as a

highly polarizable halogen bond donor—a feature increasingly utilized to enhance binding

affinity within hydrophobic protein pockets. Furthermore, it serves as a direct synthetic

precursor for 1,3,4-oxadiazoles, which are critical bioisosteres for amide bonds in metabolically

stable pharmaceuticals.
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Physicochemical Profiling & Structural Data
Accurate structural identification is the cornerstone of any synthetic workflow. The following

table summarizes the core quantitative and structural parameters of the target compound

based on records[1].

Property Value

IUPAC Name N'-(4-bromophenyl)pentanehydrazide

Common Nomenclature Valeric acid, 2-(p-bromophenyl)hydrazide

CAS Number 74305-99-0

Molecular Formula C11H15BrN2O

Molecular Weight 271.15 g/mol

Monoisotopic Mass 270.03677 Da

SMILES CCCCC(=O)NNC1=CC=C(C=C1)Br

InChIKey IMZIWAIOBUZONR-UHFFFAOYSA-N

Rational Design & Chemical Synthesis Workflow
Causality in Experimental Design
Synthesizing N'-(4-bromophenyl)pentanehydrazide via the direct coupling of valeric acid[2] and

4-bromophenylhydrazine requires peptide coupling reagents (e.g., EDC/HOBt), which often

complicate purification due to urea byproducts. A more efficient, field-proven approach utilizes

valeryl chloride. The high electrophilicity of the acyl chloride drives the nucleophilic acyl

substitution to completion rapidly.

Because 4-bromophenylhydrazine is commercially supplied as a stable hydrochloride salt[3],

an organic base is required. Triethylamine (TEA) is employed not merely as a solvent additive,

but as a critical proton scavenger. It neutralizes the hydrochloride salt to liberate the

nucleophilic free base and absorbs the HCl generated during acylation, preventing the

protonation and subsequent deactivation of the hydrazine nitrogen. Dichloromethane (DCM) is
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selected as the solvent because it is aprotic and will not solvolyze the highly reactive acyl

chloride.

Step-by-Step Protocol: Nucleophilic Acyl Substitution
Preparation: Suspend 10.0 mmol of 4-bromophenylhydrazine hydrochloride ()[3] in 50 mL of

anhydrous DCM under an inert argon atmosphere to prevent oxidative degradation of the

hydrazine.

Neutralization (Self-Validating Step): Add 25.0 mmol (2.5 eq) of anhydrous TEA dropwise.

Validation: The cloudy suspension will clarify into a homogeneous, slightly yellow solution as

the free base is liberated, visually confirming readiness for coupling.

Electrophile Addition: Cool the reaction flask to 0 °C using an ice-water bath. Causality:

Cooling controls the kinetic rate of the highly exothermic reaction, favoring mono-acylation at

the more sterically accessible terminal nitrogen (N') and preventing unwanted di-acylation.

Dropwise add 11.0 mmol (1.1 eq) of valeryl chloride over 15 minutes.

Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25

°C) for 4 hours.

Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3 to neutralize

residual acid. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic

layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography (Silica gel,

Hexanes/Ethyl Acetate gradient) to yield the pure hydrazide.
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4-Bromophenylhydrazine
(Nucleophile)

DCM, TEA, 0 °C to RT
(Acyl Substitution)

Valeryl Chloride
(Electrophile)

N'-(4-bromophenyl)pentanehydrazide
CAS: 74305-99-0
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Chemical synthesis workflow for N'-(4-bromophenyl)pentanehydrazide via acyl substitution.

Analytical Validation & Self-Validating Systems
Once synthesized, the structural integrity of the compound must be rigorously validated.

Causality in Analytical Design
Bromine possesses two stable isotopes, ^79Br and ^81Br, in a nearly 1:1 natural abundance

ratio. This provides a built-in, self-validating system for mass spectrometry. If the characteristic

1:1 doublet is absent in the MS spectra, the bromine atom has been lost (e.g., via unwanted

cross-coupling or degradation), immediately invalidating the product.
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For NMR, hydrazide NH protons exchange rapidly in protic solvents (like CD3OD), making

them invisible. DMSO-d6 is chosen because it is a polar aprotic solvent that strongly hydrogen-

bonds with the NH protons, slowing their exchange rate and allowing them to be observed as

distinct singlets.

Protocol: LC-MS and NMR Validation
LC-MS Analysis: Dissolve 1 mg of the product in 1 mL of LC-MS grade methanol. Inject 2 µL

into a C18 reverse-phase column using a water/acetonitrile gradient doped with 0.1% formic

acid. Causality: Formic acid provides the necessary protons to ensure efficient ionization in

positive electrospray ionization (ESI+) mode.

Validation Criterion: Observe the monoisotopic mass [M+H]+ at 271.04 m/z[1],

accompanied by a peak of equal intensity at 273.04 m/z (the ^81Br isotope).

1H-NMR Spectroscopy: Dissolve 5 mg of the purified product in DMSO-d6.

Validation Criterion: The presence of two distinct D2O-exchangeable singlet peaks

(typically between 8.0 - 10.0 ppm) confirms the preservation of the -NH-NH- linkage, ruling

out the formation of a cyclic byproduct. The aliphatic protons from the valeric acid chain

will appear distinctly between 0.8 and 2.5 ppm.
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Self-validating analytical workflow utilizing LC-MS isotope tracking and NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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